4-amino-N-(2-naphthyl)-N-phenylbenzamide
Description
4-Amino-N-(2-naphthyl)-N-phenylbenzamide is a substituted benzamide derivative characterized by a central benzamide scaffold with amino, naphthyl, and phenyl substituents. Its structural complexity allows for diverse biological interactions, particularly in targeting proteins and nucleic acids. The compound’s CAS number is 301207-33-0, with the molecular formula C₃₁H₁₉N₃O₅ and a molecular weight of 513.5 g/mol .
Properties
Molecular Formula |
C23H18N2O |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-amino-N-naphthalen-2-yl-N-phenylbenzamide |
InChI |
InChI=1S/C23H18N2O/c24-20-13-10-18(11-14-20)23(26)25(21-8-2-1-3-9-21)22-15-12-17-6-4-5-7-19(17)16-22/h1-16H,24H2 |
InChI Key |
HQSSPSRVSMZGOW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=C(C=C4)N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=C(C=C4)N |
Origin of Product |
United States |
Scientific Research Applications
Overview
4-amino-N-(2-naphthyl)-N-phenylbenzamide is a compound with significant potential in various scientific research applications, particularly in the pharmaceutical field. Its unique structure, comprising an amine group linked to a benzamide framework with naphthyl and phenyl substituents, facilitates diverse biological interactions. This article explores its applications, focusing on medicinal chemistry, enzyme inhibition, and potential anticancer properties.
Pharmaceutical Applications
1. Drug Development:
this compound serves as a lead compound in the design of new drugs targeting various biological pathways. Its structural features may enhance binding interactions with specific receptors, making it a candidate for further development in therapeutic contexts.
2. Enzyme Inhibition:
Research indicates that this compound exhibits inhibitory effects on several enzymes, including dipeptidyl peptidase IV (DPP-IV), which is crucial for regulating blood sugar levels. In studies involving similar aminobenzamide scaffolds, compounds demonstrated significant DPP-IV inhibition, suggesting that this compound could follow suit .
Biological Activities
1. Anticancer Properties:
The compound has shown promise as an anticancer agent. Its dual aromatic substitutions may enhance its ability to interact with cancer cell targets. Preliminary studies suggest that derivatives of similar structures can inhibit DNA methylation and reactivate tumor suppressor genes in various cancer cell lines .
2. Binding Affinity Studies:
Interaction studies have focused on the binding affinity of this compound with biological targets using techniques such as molecular docking and dynamic simulations. These studies are crucial for understanding the mechanism of action and therapeutic potential of the compound.
Case Studies
Case Study 1: Dipeptidyl Peptidase IV Inhibition
In a study evaluating various aminobenzamide derivatives, it was found that certain compounds exhibited more than 38% inhibition of DPP-IV at a concentration of 100 μM. The structural modifications introduced in these derivatives were guided by computer-aided drug design techniques, highlighting the importance of structure-activity relationships in developing effective inhibitors .
Case Study 2: Anticancer Activity
Research on related compounds has shown that they can degrade enzymes involved in cancer progression and inhibit DNA methylation in colon cancer cell lines. The ability to reactivate silenced genes further underscores the therapeutic potential of compounds like this compound in cancer treatment .
Comparison with Similar Compounds
Table 1: Antifungal Activity of Selected N-Phenylbenzamides
| Compound | Target Fungus | Inhibition Rate (%) | Reference |
|---|---|---|---|
| 4q | B. cinerea | 85–90 | |
| Pyrimethanil | B. cinerea | 70–75 | |
| 3a–e (azole analogs) | Candida spp. | 60–75 |
Antiviral Activity
Analog 1e (3-amino-N-(4-bromophenyl)-4-methoxybenzamide) exhibits potent anti-enterovirus 71 (EV71) activity (IC₅₀ = 5.7–12 μM) with low cytotoxicity (TC₅₀ = 620 μM). The 4-methoxy and bromophenyl groups are critical for viral protease inhibition .
Anticancer Activity
Imidazole-based N-phenylbenzamide derivatives (e.g., 4e and 4f) show single-digit IC₅₀ values against cancer cell lines. Substituents like para-fluorine (4f) and para-methoxy (4e) enhance DNA minor-groove binding and cytotoxicity .
Table 2: Anticancer Activity of N-Phenylbenzamide Derivatives
| Compound | Target Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 4e | HeLa (cervical cancer) | 2.1 | |
| 4f | MCF-7 (breast cancer) | 1.8 | |
| Pentamidine (control) | — | 10–15 |
Anticonvulsant Activity
ADD 75073 (4-amino-N-(2,6-dimethylphenyl)benzamide) is a potent anticonvulsant (ED₅₀ = 2.6 mg/kg in mice), outperforming phenytoin (ED₅₀ = 9.5 mg/kg). Structural prerequisites include a 90–120° dihedral angle between the phenyl ring and amide plane, enabling hydrogen bonding with target proteins . Inactive analogs lack this conformational flexibility, highlighting the importance of spatial orientation .
Antiparasitic Activity
Chlorine- or isopropyl-substituted derivatives (e.g., 3d, 3e, 3g) inhibit Trypanosoma cruzi and Leishmania donovani by stabilizing AT-rich DNA duplexes (ΔTₘ = 1.8–2.3°C). The N-phenylbenzamide scaffold acts as a minor-groove binder, with cationic charges enhancing kinetoplastid DNA (kDNA) affinity .
Structure-Activity Relationship (SAR) Insights
- Amino Group: Enhances hydrogen bonding (e.g., 4-amino in ADD 75073 improves anticonvulsant activity) .
- Electron-Withdrawing Groups : Trifluoromethyl (in 4q) and nitro groups increase antifungal potency by modulating electron density .
- Substituent Position : Para-substituted derivatives (e.g., 4-methoxy in 1e) optimize steric and electronic interactions with viral proteases .
Q & A
Q. What synthetic methodologies are recommended for the preparation of 4-amino-N-(2-naphthyl)-N-phenylbenzamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, including amide bond formation. A common approach is coupling 4-aminobenzoic acid derivatives with substituted anilines (e.g., 2-naphthylphenylamine) using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . Optimization of solvent choice (e.g., dichloromethane), temperature (reflux conditions), and stoichiometric ratios enhances yield and selectivity. Monitoring reaction progress via thin-layer chromatography (TLC) ensures intermediate purity .
Q. Which analytical techniques are critical for verifying the structural integrity and purity of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming molecular structure, particularly the amide bond and aromatic substituents . High-performance liquid chromatography (HPLC) and mass spectrometry (MS) validate purity (>95%) and molecular weight. Infrared (IR) spectroscopy identifies functional groups like amino and carbonyl moieties .
Q. What preliminary biological assays are suitable for evaluating the compound's bioactivity?
Initial screening should include in vitro assays such as:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi .
- Enzyme inhibition : Kinetic studies targeting enzymes like kinases or proteases, using fluorometric or colorimetric substrates .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .
Advanced Research Questions
Q. How can researchers address contradictory biological activity data across studies involving this compound?
Discrepancies often arise from variations in assay conditions or impurity profiles. To resolve conflicts:
- Standardize protocols : Use validated cell lines, consistent compound concentrations, and controlled solvent systems (e.g., DMSO <0.1%) .
- Characterize impurities : Employ LC-MS to identify by-products (e.g., hydrolyzed amides) that may interfere with bioactivity .
- Dose-response analysis : Generate IC₅₀ curves to confirm potency thresholds and rule out false positives .
Q. What strategies minimize by-product formation during the amide coupling step in synthesis?
- Catalyst optimization : Replace DCC with carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to reduce side reactions .
- Low-temperature coupling : Perform reactions at 0–4°C to suppress racemization or over-activation of carboxyl groups .
- Inert atmosphere : Use nitrogen or argon to prevent oxidation of sensitive functional groups .
Q. How can computational modeling enhance the understanding of this compound's mechanism of action?
- Molecular docking : Predict binding affinities to target proteins (e.g., kinases) using software like AutoDock Vina .
- QSAR studies : Correlate structural features (e.g., amino group position, naphthyl substituents) with bioactivity to guide derivative design .
- ADMET prediction : Assess pharmacokinetic properties (e.g., metabolic stability, BBB permeability) via tools like SwissADME .
Q. What advanced spectroscopic methods resolve ambiguities in the compound’s stereochemical configuration?
- 2D NMR (COSY, NOESY) : Elucidate spatial relationships between protons, particularly in crowded aromatic regions .
- X-ray crystallography : Determine absolute configuration if single crystals are obtainable .
- Circular dichroism (CD) : Analyze chiral centers induced by substituents on the naphthyl ring .
Methodological Considerations
Q. How should researchers design dose-escalation studies for in vivo toxicity assessments?
- Rodent models : Administer doses ranging from 10–200 mg/kg body weight, monitoring hematological and histological parameters over 28 days .
- Pharmacokinetic profiling : Measure plasma concentration-time curves to calculate AUC, Cmax, and half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
